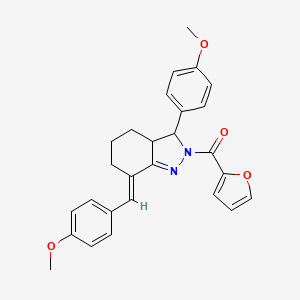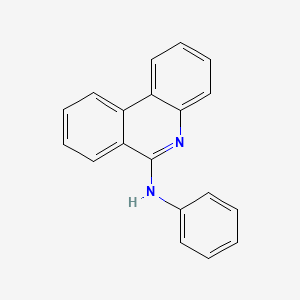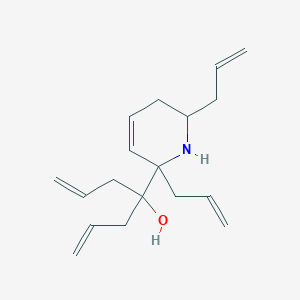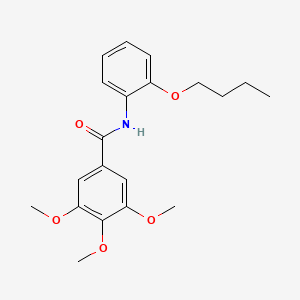![molecular formula C19H22N2O2 B5296343 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine, also known as BMBP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BMBP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its relatively simple synthesis method and its activity against various targets. However, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine. One area of research is the development of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine derivatives with improved activity and selectivity against specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in animal models and humans. Furthermore, the potential applications of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been achieved using various methods, including the reaction of 1-bromo-3-(benzyloxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst, and the reaction of 1-(3-hydroxybenzoyl)piperazine with benzyl bromide followed by deprotection of the resulting benzyl ether. The yield and purity of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets, including cancer cells, HIV-1 integrase, and acetylcholinesterase. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of the disease.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-20-10-12-21(13-11-20)19(22)17-8-5-9-18(14-17)23-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHFRUXWBBOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)benzoyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)


![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
